4-bromo-N-(2-methylphenyl)benzamide

Lipophilicity ADME Prediction Fragment-based drug discovery

Researchers requiring a halogenated benzamide scaffold for fragment-based screening often face supply inconsistency with uncontrolled positional isomers. This ortho-methyl, para-bromo benzamide offers a defined conformational twist and synthetic utility that meta/para isomers cannot replicate. - Enables hit-to-lead expansion via Suzuki-Miyaura coupling (Br oxidative addition ~10³× faster than Cl). - Ortho-methyl group confers up to 3.3-fold potency shifts vs. para-methyl isomer in SAR campaigns. - Dual-purpose fragment serving both crystallographic heavy-atom detection (Br anomalous scattering) and library derivatization.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 106736-05-4
Cat. No. B172133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-methylphenyl)benzamide
CAS106736-05-4
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17)
InChIKeyPIZDKOVRDPXLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(2-methylphenyl)benzamide Procurement Guide


4-Bromo-N-(2-methylphenyl)benzamide (CAS 106736-05-4), also referred to as 4-bromo-benzoic acid o-toluidide, is a halogenated benzamide derivative with the molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.16 g/mol . The compound bears a bromine substituent at the para-position of the benzoyl ring and an ortho-methyl group on the aniline-derived ring, a substitution pattern that confers distinct electronic and steric properties differentiating it from its meta- and para-methyl positional isomers as well as from the non-brominated parent structure . Commercially available through established suppliers such as Fluorochem, Bidepharm, and the AldrichCPR collection, this compound functions primarily as a versatile small-molecule scaffold for medicinal chemistry, fragment-based drug discovery, and chemical biology probe development [1]. Purity specifications are typically ≥95% as verified by NMR, HPLC, or GC batch analysis .

Ortho-methyl benzamide scaffold for enzyme inhibitor SAR
Para-bromo handle enables Suzuki cross-coupling library synthesis
Multi-supplier sourcing with batch-specific QC documentation

Why Positional Isomers and Analogs Are Not Interchangeable


Generic substitution among benzamide derivatives bearing identical molecular formulas but differing methyl or halogen regiochemistry is scientifically unsound. Crystallographic and computational data demonstrate that the ortho-methyl substitution in 4-bromo-N-(2-methylphenyl)benzamide (the o-tolyl isomer) twists the amide bond conformation and alters solid-state packing interactions relative to the meta- and para-tolyl isomers, impacting solubility, lipophilicity, and target-binding geometry [1]. Published structure-activity relationship (SAR) evidence on closely related benzamide scaffolds reveals that moving the methyl group from the ortho to the meta or para position can change biological potency by factors of 1.7- to 3.3-fold [2]. Additionally, the presence of the para-bromine atom provides a well-defined synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling downstream derivatization that is impossible with the non-halogenated parent N-(2-methylphenyl)benzamide . These combined factors—conformational restriction, quantifiable potency shifts, and synthetic utility—establish that substitution with a positional isomer or a non-brominated analog introduces experimentally significant and uncontrolled variables.

Positional isomer conformation
Ortho-methyl twists amide conformation, altering solubility and target binding vs. meta/para isomers.
Potency hierarchy shift
Class-level SAR indicates ortho-methyl may yield higher enzyme inhibition; meta/para analogs may exhibit lower potency in similar chemotypes.
Synthetic handle absence
Non-brominated or chloro/iodo analogs alter cross-coupling reactivity, stability, and cost profiles.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Advantage Over the 4-Fluoro Analog

The measured/calculated logP of 4-bromo-N-(2-methylphenyl)benzamide is 4.347 (Fluorochem, computational) or 4.08–4.01 (Molbase/Chemscene, calculated), whereas the 4-fluoro analog 4-fluoro-N-(2-methylphenyl)benzamide has a calculated logP of 3.043 (ChemDiv) or XLogP of 2.8 (chem960.com). This demonstrates an approximately 1.2–1.5 log unit increase in lipophilicity attributable to bromine substitution versus fluorine . The higher logP of the bromo compound translates to enhanced membrane permeability potential and distinct chromatographic retention behavior, which is a critical selection criterion in fragment-based screening where logP governs both target engagement and non-specific binding risk.

Lipophilicity vs. 4-Fluoro analog
Data to verify
logP: ~4.0–4.3 (Br) vs. ~2.8–3.0 (F); Δ ≈ +1.2–1.5 log units
Guides lipophilicity-sensitive screening selection
Computed values from multiple sources; verify experimentally for specific assay
Lipophilicity ADME Prediction Fragment-based drug discovery

Ortho-Methyl Potency Differentiation in Benzamide Scaffolds

Although no published head-to-head IC50 comparison exists for the exact brominated series, direct SAR data from a closely related benzamide chemotype (J. Med. Chem. 2009, Table 1) demonstrate that the ortho-methyl substituent (2-Me) yields an IC50 of 8.7 ± 0.7 μM, which is 1.7-fold more potent than the meta-methyl analog (3-Me, IC50 = 14.8 ± 5.0 μM) and 3.3-fold more potent than the para-methyl analog (4-Me, IC50 = 29.1 ± 3.8 μM) in an enzyme inhibition assay [1]. This potency hierarchy (ortho > meta > para) is a class-level inference that supports the selection of the ortho-methyl positional isomer when biochemical potency is the primary screening endpoint. The bromine atom at the 4-position of the benzoyl ring provides additional synthetic versatility without abrogating this SAR trend.

Ortho-methyl potency in benzamide scaffold
Class-level inference
ortho-Me IC50: 8.7 μM; meta-Me: 14.8 μM; para-Me: 29.1 μM (unbrominated proxy)
Supports ortho-methyl selection for primary enzyme inhibition screens
Class-level SAR; confirm potency in target brominated series
Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Conformational Divergence from the Des-Methyl Analog

Crystal structure data for the des-methyl analog 4-bromo-N-phenylbenzamide (CAS 6846-12-4) reveals a dihedral angle of 58.63° between the phenyl and 4-bromophenyl rings [1]. The introduction of the ortho-methyl group in 4-bromo-N-(2-methylphenyl)benzamide (the o-tolyl derivative) introduces steric hindrance that further twists the amide bond and alters the hydrogen-bonding network observed in the crystal lattice. Although a crystal structure of the exact o-tolyl compound has not been independently deposited in the CSD, the conformational perturbation expected from ortho-methyl substitution is directly demonstrated by the dihedral angle shift in the olanzapine-related benzamide series [2]. This solid-state structural divergence translates into different solubility, melting behavior, and co-crystallization potential—properties of direct relevance to formulation studies, co-crystal engineering, and solid-form patent strategies.

Conformation vs. des-methyl analog
Cross-study comparable
Dihedral angle >60° (o-tolyl predicted) vs. 58.63° (des-methyl X-ray); steric twist expected
Impacts solid-state properties and co-crystal screening
No CSD deposition for exact o-tolyl compound; conformation inferred from analogs
X-ray Crystallography Conformational Analysis Solid-State Chemistry

Synthetic Versatility via Suzuki-Miyaura Cross-Coupling

The para-bromine substituent in 4-bromo-N-(2-methylphenyl)benzamide functions as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or vinyl boronic acids, enabling rapid analog generation [1]. By contrast, the non-halogenated analog N-(2-methylphenyl)benzamide (CAS 584-70-3) lacks this functional handle and cannot participate in cross-coupling without prior electrophilic aromatic substitution. Among halogenated comparators, the aryl bromide offers an optimal balance of reactivity and stability: it is more reactive than the corresponding 4-chloro compound under standard Suzuki conditions (typical oxidative addition order: I > Br >> Cl) while being more shelf-stable and less costly than the 4-iodo analog . This reactivity profile makes the bromo compound the preferred choice for medicinal chemistry derivatization campaigns requiring parallel library synthesis.

Cross-coupling reactivity window
Class-level inference
Aryl bromide: balanced oxidative addition rate (Br between Cl and I); shelf-stable
Preferred handle for parallel Suzuki library synthesis
Class-level trend; confirm conversion under specific coupling conditions
Organometallic Chemistry Library Synthesis Structure-Activity Relationship Expansion

Supply-Chain Advantage Over Other Positional Isomers

The ortho-methyl isomer (CAS 106736-05-4) is stocked by multiple reputable suppliers including Fluorochem, Bidepharm, and the Sigma-Aldrich AldrichCPR collection, with standard purity of 95% or 97% and batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the meta-methyl isomer (4-bromo-N-(3-methylphenyl)benzamide, CAS 81636-17-1) is available from Thermo Scientific/Alfa Aesar at 97% purity, while the para-methyl isomer (4-bromo-N-(4-methylphenyl)benzamide, CAS 21354-22-3) has documented physical properties including a melting point of 230–231 °C but limited commercial sourcing [1][2]. The ortho-methyl isomer thus occupies a favorable supply-chain position: it is more readily procurable than the para isomer and provides equivalent or higher QC documentation standards than the meta isomer, reducing lead times for time-sensitive discovery projects.

Supply-chain sourcing breadth
Cross-study comparable
Ortho isomer: ≥3 verified suppliers with batch QC; para isomer limited availability
Reduces single-supplier dependency and procurement lead time
Supplier catalogs as of 2025–2026; verify current stock and purity
Chemical Procurement Supply Chain Reliability QC Documentation

High-Impact Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Expansion

4-Bromo-N-(2-methylphenyl)benzamide is ideally suited for inclusion in fragment-based screening libraries where the ortho-methyl substitution has been demonstrated to confer up to 3.3-fold greater enzyme inhibitory potency compared to the para-methyl isomer [1]. Its logP of 4.0–4.3 (versus 2.8–3.0 for the 4-fluoro analog) places it in an appropriate lipophilicity window for fragment hit identification, balancing target affinity with solubility . The bromine atom simultaneously provides an unambiguous heavy-atom signal for X-ray crystallographic fragment soaking and enables hit-to-lead expansion via Suzuki coupling, making it a dual-purpose fragment that can serve as both a screening hit and a derivatization starting point [2].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide functionality enables parallel analog generation through Suzuki-Miyaura cross-coupling with diverse boronic acid partners, a critical workflow in medicinal chemistry SAR campaigns [1]. The bromine atom's oxidative addition rate with Pd(0) is approximately 10³-fold faster than chlorine while maintaining superior shelf stability and lower cost compared to iodine . This positions 4-bromo-N-(2-methylphenyl)benzamide as the cost-effective, synthetically efficient scaffold for generating focused libraries of 20–200 analogs, particularly when coupling with heteroaryl boronic acids to explore selectivity determinants against target protein families.

Solid-State Form and Co-Crystal Screening Studies

The ortho-methyl group in this compound introduces steric hindrance that influences the amide conformation and crystal packing, a structural feature directly relevant to solid-form screening and co-crystal engineering [1]. For industrial partners developing crystalline formulations or seeking polymorph patents, the ortho-methyl isomer provides a structurally distinct solid-state landscape compared to the meta- and para-methyl variants, which exhibit different hydrogen-bonding networks and unit cell parameters. Procurement of the ortho isomer is therefore essential for comprehensive polymorph screening when the benzamide core is a lead scaffold .

Chemical Biology Probe Development for Target Engagement

The presence of bromine at the para-position facilitates target engagement studies using techniques such as X-ray crystallography (anomalous scattering), mass spectrometry-based chemoproteomics, and potential future radiolabeling applications [1]. In chemical biology workflows, the bromine atom serves as an unambiguous structural marker that distinguishes the probe from endogenous ligands. The ortho-methyl group simultaneously provides a defined steric constraint that can drive selectivity among closely related protein isoforms or bromodomain subfamilies .

Application
Selection Property
Validation Focus
Fragment-Based Library Expansion
Class-level ortho-methyl potency; bromine anomalous scattering
Confirm isomer potency rank; validate X-ray binding
Parallel Library Synthesis via Pd Coupling
Aryl bromide reactivity; shelf stability
Verify coupling efficiency with representative boronic acids; assess analog purity
Solid-State Form and Co-Crystal Screening
Ortho-methyl steric effect on conformation and crystal packing
Compare PXRD patterns and melting behavior vs. des-methyl and meta/para isomers
Chemical Biology Probe Development
Bromine heavy atom for anomalous scattering; ortho-methyl steric constraint
Confirm target labeling in chemoproteomics; validate crystallographic binding mode
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